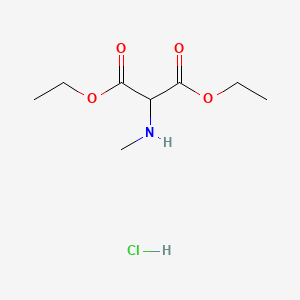![molecular formula C12H15N3 B1357074 N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine CAS No. 892502-08-8](/img/structure/B1357074.png)
N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine” is a synthetic compound . It’s also known as MPMP and belongs to a group of psychoactive and hallucinogenic drugs called phenethylamines.
Synthesis Analysis
The synthesis of pyrazole compounds, which includes “N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine”, involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of “N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine” is represented by the molecular formula C12H15N3. The molecular weight is 201.27 g/mol.Physical And Chemical Properties Analysis
“N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine” is a solid compound . Its molecular weight is 201.27 g/mol.Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment
A study highlighted the potential of 3-aryl-1-phenyl-1H-pyrazole derivatives, which are related to N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine, in treating Alzheimer's disease. These compounds exhibited inhibitory activities against acetylcholinesterase and selective monoamine oxidase-B, suggesting their use in Alzheimer's disease management (Kumar et al., 2013).
Novel Compound Synthesis
In 2021, a novel derivative of 1H-pyrazol, similar to N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine, was synthesized. This synthesis represents an advancement in the development of new compounds with potential applications in various scientific fields (Becerra et al., 2021).
Cobalt(II) Complexes in Catalysis
Cobalt(II) complexes containing N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine-related ligands demonstrated significant activity in the polymerization of methyl methacrylate. This indicates their potential in catalysis and material science applications (Choi et al., 2015).
Potential in Cellular Imaging and Photocytotoxicity
Iron(III) complexes with ligands structurally related to N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine showed promising results in cellular imaging and demonstrated photocytotoxicity in red light. This opens up potential applications in medical imaging and photodynamic therapy (Basu et al., 2014).
Antimicrobial and Antifungal Properties
A variety of compounds structurally similar to N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine were synthesized and evaluated for their antimicrobial and antifungal activities. These compounds showed varying degrees of effectiveness, suggesting potential applications in combating bacterial and fungal infections (Visagaperumal et al., 2010).
Propiedades
IUPAC Name |
N-methyl-1-[4-(pyrazol-1-ylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-9-11-3-5-12(6-4-11)10-15-8-2-7-14-15/h2-8,13H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLXMVISWVMAID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594629 |
Source


|
| Record name | N-Methyl-1-{4-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine | |
CAS RN |
892502-08-8 |
Source


|
| Record name | N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892502-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-{4-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

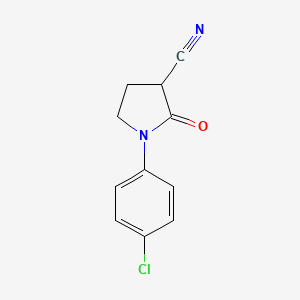

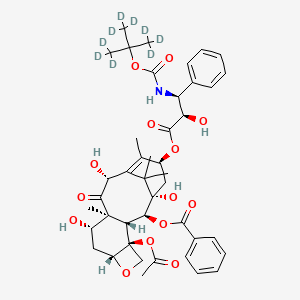
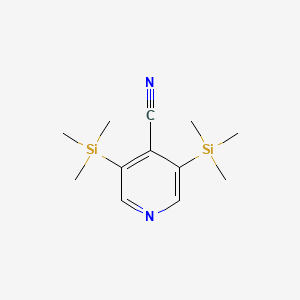
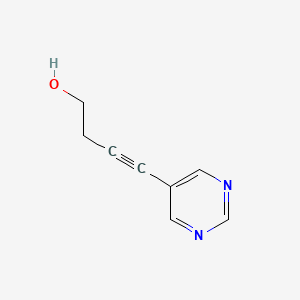

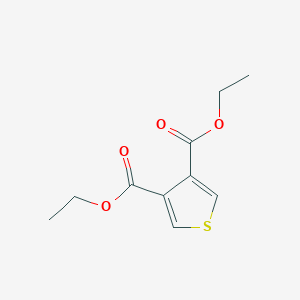
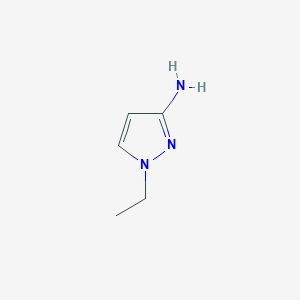

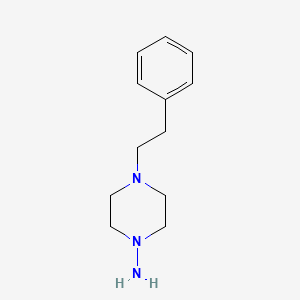

![1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine](/img/structure/B1357015.png)

